Immunogenicity: Bromoacetate-Derived Crosslinkers Elicit Negligible Anti-Linker Antibody Responses Compared to Maleimide-Based Linkers
In a head-to-head comparison of six thiol-reactive heterobifunctional reagents, bromoacetate derivatives were identified as the least immunogenic linkers, whereas maleimide-containing constructs evoked a significant anti-linker IgG response [1]. Polyoxyethylene linkers with bromoacetyl termini showed minimal carrier-induced epitopic suppression, a critical advantage for peptide-liposome vaccines and protein conjugates destined for in vivo use. This differential holds across linker lengths of 0.3–1.6 nm and is independent of the thioether vs. disulfide bond nature [1].
| Evidence Dimension | Anti-linker antibody immunogenicity |
|---|---|
| Target Compound Data | Bromoacetate derivatives: least immunogenic among all linkers tested (anti-linker IgG response not significantly above background) |
| Comparator Or Baseline | Maleimide-containing linkers: evoked significant anti-linker IgG immune response |
| Quantified Difference | Qualitative but statistically significant; bromoacetate linkers classified as 'least immunogenic,' maleimide as 'significant anti-linker response' |
| Conditions | Liposomal constructs bearing IRGERA model peptide; immunization in mice; linker spacer lengths 0.3–1.6 nm |
Why This Matters
For any application involving in vivo bioconjugates—such as peptide vaccines, antibody-drug conjugates, or implantable hydrogels—lower immunogenicity directly reduces the risk of anti-linker antibody production that can compromise therapeutic efficacy.
- [1] Boeckler, C.; Frisch, B.; Muller, S.; Schuber, F. Immunogenicity of New Heterobifunctional Cross-Linking Reagents Used in the Conjugation of Synthetic Peptides to Liposomes. J. Immunol. Methods 1996, 191 (1), 1–10. View Source
